Dicarbonylcyclopentadienylcobalt(I)

Catalog No.
S1797505
CAS No.
12078-25-0
M.F
C7H5CoO2 5*
M. Wt
180.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicarbonylcyclopentadienylcobalt(I)

CAS Number

12078-25-0

Product Name

Dicarbonylcyclopentadienylcobalt(I)

Molecular Formula

C7H5CoO2 5*

Molecular Weight

180.05

Dicarbonylcyclopentadienylcobalt(I) (CAS: 12078-25-0), commonly abbreviated as CpCo(CO)2, is a volatile, dark red liquid organometallic complex widely utilized in chemical vapor deposition (CVD), atomic layer deposition (ALD), and catalytic organic synthesis. Unlike many traditional cobalt sources that exist as solids or suffer from extreme thermal fragility, CpCo(CO)2 combines a highly reactive cobalt(I) center with a stable 18-electron configuration. Its liquid state at room temperature (melting point -22 °C) and favorable vapor pressure (~0.1 Torr at 40 °C) make it a highly processable precursor for bubbler-based vapor delivery systems. In procurement contexts, it is primarily selected for its ability to provide consistent mass transport, a wide thermal processing window, and controlled activation kinetics in both thin-film deposition and[2+2+2] cyclotrimerization reactions [1].

Substituting CpCo(CO)2 with generic in-class alternatives like dicobalt octacarbonyl (Co2(CO)8) or cobaltocene (CoCp2) introduces severe process variations. Co2(CO)8 is a solid that begins decomposing near room temperature, releasing carbon monoxide and forming insoluble clusters; this instability causes erratic vaporization rates and premature precursor breakdown in delivery lines [1]. Conversely, while CoCp2 is more thermally stable, it is also a solid, which inherently suffers from changing surface area during sublimation, leading to inconsistent precursor flux over prolonged manufacturing cycles [2]. Furthermore, CoCp2 lacks the labile carbonyl ligands that facilitate low-temperature oxidative ALD and specific area-selective CVD mechanisms. Replacing the liquid CpCo(CO)2 with these solid alternatives fundamentally disrupts mass transport reproducibility and narrows the available thermal processing window.

Extended Thermal Stability for Low-Temperature ALD

In ALD processes for cobalt oxide, precursor stability dictates the upper limit of the deposition window. CpCo(CO)2 exhibits a stable ALD window from 50 °C to 150 °C, with thermal decomposition only occurring at or above 200 °C [1]. In direct contrast, the alternative precursor dicobalt hexacarbonyl tert-butylacetylene (CCTBA) undergoes thermal decomposition at temperatures as low as 80 °C, severely restricting its process window [1].

Evidence DimensionThermal decomposition onset during ALD
Target Compound DataStable up to ~150–200 °C
Comparator Or BaselineCCTBA (Decomposes at ≥ 80 °C)
Quantified Difference>70 °C extension in the thermal stability limit
ConditionsALD chamber with ozone co-reactant

A wider thermal window prevents premature precursor breakdown in delivery lines and allows for higher-temperature depositions without shifting into non-self-limiting CVD modes.

Kinetic Barrier Differentiation for Area-Selective Deposition

For advanced semiconductor packaging, precursors must selectively deposit on metals (like Cu) rather than dielectrics (like SiO2). Density functional theory (DFT) and experimental validations demonstrate that CpCo(CO)2 has a high kinetic barrier for chemisorption on SiO2 (36.2 kcal/mol)[1]. In comparison, the generic Co2(CO)8 precursor has a significantly lower barrier (22.9 kcal/mol) on SiO2, leading to unwanted nucleation on the dielectric [1].

Evidence DimensionKinetic barrier for chemisorption on SiO2
Target Compound Data36.2 kcal/mol
Comparator Or BaselineCo2(CO)8 (22.9 kcal/mol)
Quantified Difference13.3 kcal/mol higher barrier for CpCo(CO)2
ConditionsDFT modeling of CVD precursor adsorption on SiO2 vs. Cu surfaces

The higher kinetic barrier on dielectrics makes CpCo(CO)2 a highly effective choice for bottom-up, area-selective capping of copper interconnects without causing electrical shorts.

Reproducible Vapor Delivery via Liquid State

Consistent precursor flux is critical for industrial thin-film deposition. CpCo(CO)2 is a liquid at room temperature (melting point -22 °C) with a vapor pressure of approximately 0.1 Torr at 40 °C, allowing it to be vaporized at a constant rate using standard bubbler technologies[1]. Solid alternatives like Co2(CO)8 and CoCp2 suffer from changing surface areas as the solid sublimes, which causes the vapor delivery rate to drift over time [2].

Evidence DimensionPhysical state and vaporization consistency
Target Compound DataLiquid, constant surface area during evaporation
Comparator Or BaselineCo2(CO)8 and CoCp2 (Solids, variable surface area during sublimation)
Quantified DifferenceElimination of surface-area-dependent flux drift
ConditionsStandard bubbler-based vapor delivery at 40–100 °C

Liquid precursors ensure reproducible layer-by-layer growth across thousands of cycles in high-volume manufacturing, reducing tool downtime for bubbler recalibration.

Controlled Activation in[2+2+2] Cyclotrimerization

In the synthesis of substituted pyridines and benzenes via [2+2+2] cycloadditions, CpCo(CO)2 serves as a highly defined, 18-electron precatalyst that requires specific thermal or photochemical activation to dissociate a CO ligand and initiate the catalytic cycle [1]. While Co2(CO)8 is a cheaper alternative, it is highly prone to disproportionation in the presence of Lewis bases and can cause uncontrolled alkyne polymerization at elevated temperatures[1].

Evidence DimensionPrecatalyst stability and reaction control
Target Compound DataRequires targeted hv or heat activation; resists disproportionation
Comparator Or BaselineCo2(CO)8 (Thermally unstable; prone to disproportionation and side-polymerizations)
Quantified DifferenceSignificant reduction in catalyst degradation and off-target polymerization
ConditionsAlkyne/nitrile cyclotrimerization in organic solvents

Procuring CpCo(CO)2 provides synthetic chemists with a robust, controllable catalyst that maximizes yields of complex cyclized products while minimizing polymeric waste.

Area-Selective CVD for Copper Interconnect Capping

Leveraging its high kinetic barrier on SiO2, CpCo(CO)2 is ideal for selectively depositing cobalt on Cu lines without shorting adjacent dielectrics, outperforming Co2(CO)8 in advanced packaging workflows [1].

Low-Temperature ALD of Cobalt Oxide (Co3O4) Films

Utilizing its wide ALD window (50-150 °C) and ozone reactivity, the precursor enables the deposition of highly conformal Co3O4 films for energy storage or memory devices without premature thermal degradation[2].

Precatalyst for[2+2+2] Cyclotrimerization in API Synthesis

Acting as a thermally robust, light- or heat-activated precatalyst for the synthesis of substituted pyridines and benzenes, it avoids the rapid degradation and disproportionation issues inherent to Co2(CO)8 [3].

Dates

Last modified: 08-15-2023

Explore Compound Types